molecular formula C24H17F3O4S B1607540 2,4,6-Triphenylpyrylium trifluoromethanesulfonate CAS No. 70962-62-8

2,4,6-Triphenylpyrylium trifluoromethanesulfonate

Cat. No.: B1607540
CAS No.: 70962-62-8
M. Wt: 458.5 g/mol
InChI Key: YLZGGQOWTSBLMX-UHFFFAOYSA-M
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Description

2,4,6-Triphenylpyrylium trifluoromethanesulfonate (TPPT) is a chemical compound that has been widely used in scientific research. It is a yellow-orange crystalline powder that is soluble in organic solvents. TPPT is a highly reactive compound that has been used in a variety of applications, including as a photosensitizer, a catalyst, and a fluorescent probe.

Scientific Research Applications

Photocatalytic Applications

  • Oxidation of Sulfides : 2,4,6-Triphenylpyrylium trifluoromethanesulfonate (TP) and 2,4,6-triphenylthiapyrylium cation (TTP) encapsulated within zeolite Y or deposited on mesoporous silica are effective photocatalysts for the oxidation of sulfides, leading to products like sulfoxides, disulfides, and sulfenic esters. This process is useful for abating sulfur-containing pollutants (Bonesi et al., 2008).

Chemical Synthesis and Reactivity

  • Microencapsulation for Stability : The microencapsulation of 2,4,6-Triphenylpyrylium tetrakis(pentafluorophenyl)gallate enhances its thermal stability and reactivity as a visible light cationic photoinitiator (Komarova et al., 2002).
  • Catalytic Activity in Organic Synthesis : Trifluoromethanesulfonic acid, a related compound, demonstrates high catalytic activity in acylation of alcohols and esterification processes, beneficial in the synthesis of organic compounds (Ishihara et al., 1996).

Photocatalytic Degradation and Detection

  • Photocatalytic Degradation of Sulfur-Containing Compounds : 2,4,6-Triphenylpyrylium (TP+) and 2,4,6-triphenylthiapyrylium (TPTP+) encapsulated in zeolites have been used for the photocatalytic degradation of various sulfur-containing aromatic compounds, showing higher efficiency than standard photocatalysts (Álvaro et al., 2004).
  • Detection of Sulfide Ions : 2,4,6-Triphenylpyrylium salts serve as effective derivatization reagents for detecting sulfide ions in thin-layer chromatography, transforming into thiopyrylium derivatives upon reaction with sulfide ions (Zakrzewski et al., 2009).

Host-Guest Chemistry

  • Binding Studies with p-Sulfonatocalix[4]arene : The interaction of 2,4,6-triphenylpyrylium cation with p-sulfonatocalix[4]arene has been studied, revealing insights into thehost-guest interactions and binding mechanisms. This has implications for understanding molecular recognition and complexation in supramolecular chemistry (Senthilkumaran et al., 2018).

Properties

IUPAC Name

trifluoromethanesulfonate;2,4,6-triphenylpyrylium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17O.CHF3O3S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZGGQOWTSBLMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380754
Record name AG-G-77560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70962-62-8
Record name AG-G-77560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70962-62-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Triphenylpyrylium trifluoromethanesulfonate
Reactant of Route 2
2,4,6-Triphenylpyrylium trifluoromethanesulfonate
Reactant of Route 3
2,4,6-Triphenylpyrylium trifluoromethanesulfonate
Reactant of Route 4
2,4,6-Triphenylpyrylium trifluoromethanesulfonate
Reactant of Route 5
2,4,6-Triphenylpyrylium trifluoromethanesulfonate
Reactant of Route 6
2,4,6-Triphenylpyrylium trifluoromethanesulfonate

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